molecular formula C8H8Br2 B1344075 2-Bromo-4-(bromomethyl)-1-methylbenzene CAS No. 259231-26-0

2-Bromo-4-(bromomethyl)-1-methylbenzene

Cat. No. B1344075
M. Wt: 263.96 g/mol
InChI Key: LWQPVINTIOVYLW-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-methylbenzene is a brominated aromatic compound that is of interest due to its potential as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related brominated benzenes and their derivatives are frequently used in the preparation of various organic molecules, including pharmaceuticals, dyes, and materials for organic electronics .

Synthesis Analysis

The synthesis of brominated benzene derivatives is a well-studied area. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from tri(halosubstituted) benzene derivatives demonstrates the versatility of brominated intermediates in constructing complex molecular scaffolds . Similarly, efficient methods for synthesizing 1,2-dibromobenzenes, which are valuable precursors for various organic transformations, have been described, highlighting the importance of regioselective bromination and halogen/metal permutations . The synthesis of various bromobenzene derivatives, including 2-bromophenol and 2-bromotoluene, from [14C]-aniline also underscores the utility of bromination reactions in producing labeled compounds for research .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex and is often determined using X-ray diffraction. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been analyzed, revealing different conformations and packing motifs in the crystalline state . The crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene has been determined, showing two stable crystalline phases and confirming the planar structure of the molecules . These studies provide insights into the conformational preferences and intermolecular interactions of brominated benzene derivatives.

Chemical Reactions Analysis

Brominated benzenes participate in a variety of chemical reactions. The NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, for example, leads to different bromination products, demonstrating the reactivity of brominated intermediates in further chemical transformations . The study of bromo- and bromomethyl-substituted benzenes also reveals various types of intermolecular interactions, such as C–H···Br and C–Br···π, which can influence the reactivity and packing of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The crystal packing, phase transitions, and intermolecular interactions all play a role in determining these properties. Spectroscopic techniques such as Raman and FT-IR have been used to study the vibrational spectra of bromodurene, providing information on the molecular conformation and intermolecular interactions within the crystal . Additionally, the solvate structures of brominated benzenes can offer insights into solvent effects on the physical properties of these compounds .

Scientific Research Applications

  • Infrared Spectroscopy

    • Field: Applied Sciences
    • Application: Infrared (IR) spectroscopy is a common technique for characterizing compound and solvent interactions .
    • Method: Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
    • Results: The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .
  • Pharmaceutical Chemistry

    • Field: Pharmaceutical Chemistry
    • Application: Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry .
    • Method: Substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
    • Results: Substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties .
  • Suzuki Cross-Coupling Reaction

    • Field: Organic Chemistry
    • Application: A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized via a Pd-catalyzed Suzuki cross-coupling reaction .
    • Method: The reactivity and electronic properties of the compounds were studied using Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic .
    • Results: The compounds were synthesized with moderate to good yields .
  • Synthesis of Conjugated Polymers

    • Field: Material Science
    • Application: Thiophene-based conjugated polymers have been used in electronic and optoelectronic applications .
    • Method: The synthesis of these polymers often involves nickel and palladium-based catalytic systems .
    • Results: These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Phenol Derivatives

    • Field: Chemical Engineering
    • Application: Phenol derivatives, such as 2-bromo-4-methylphenol, have various applications in chemical engineering .
    • Method: The properties of these compounds can be studied using various techniques, including thermodynamics .
    • Results: The data obtained can be used to understand the behavior of these compounds under different conditions .
  • Pharmaceutical Synthesis

    • Field: Pharmaceutical Chemistry
    • Application: 2-bromo-4-methylpropiophenone, a compound similar to 2-Bromo-4-(bromomethyl)-1-methylbenzene, is used in the synthesis of various pharmaceuticals .
    • Method: This compound is included in the production of analgesics, sedatives, and anticonvulsant drugs .
    • Results: These medications help alleviate pain, promote relaxation, and combat seizure disorders .
  • Synthesis of Pharmaceuticals and Agrochemicals

    • Field: Pharmaceutical and Agrochemical Synthesis
    • Application: 2-bromo-4-methylpropiophenone is a versatile and reactive compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
    • Method: This compound is utilized as a precursor in the production of analgesics, sedatives, and anticonvulsant drugs .
    • Results: The synthesized medications help alleviate pain, promote relaxation, and combat seizure disorders .
  • Antimicrobial, Antifungal, and Anti-inflammatory Effects

    • Field: Pharmaceutical Research and Drug Discovery
    • Application: 2-bromo-4-methylpropiophenone exhibits potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .
    • Method: These properties make it a valuable compound in pharmaceutical research and drug discovery .
    • Results: The compound’s distinct properties make it an essential component in the synthesis of diverse compounds for numerous purposes .
  • Thermodynamics Research

    • Field: Chemical Engineering
    • Application: Phenol derivatives, such as 2-bromo-4-methylphenol, have various applications in chemical engineering .
    • Method: The properties of these compounds can be studied using various techniques, including thermodynamics .
    • Results: The data obtained can be used to understand the behavior of these compounds under different conditions .

properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQPVINTIOVYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624071
Record name 2-Bromo-4-(bromomethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(bromomethyl)-1-methylbenzene

CAS RN

259231-26-0
Record name 2-Bromo-4-(bromomethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Li, P Ren, D Zhang, W Qiao, D Wang, X Yang… - ACS …, 2021 - ACS Publications
The construction of C–C bonds by coupling reactions is an important process in synthetic chemistry though expensive catalysts are required. Heterogeneous photocatalysis offers a …
Number of citations: 32 pubs.acs.org
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu

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